Metastatic castration-resistant prostate cancer (mCRPC) represents an advanced disease state characterized by resistance to androgen deprivation therapy (ADT). Key molecular drivers include:
Table 1: Molecular Subtypes and Drivers in mCRPC
| Subtype | Key Features | Prevalence in mCRPC |
|---|---|---|
| AR-Dependent | AR amplification, PSA expression | ~60-70% |
| AR-Indifferent (Adenocarcinoma) | AR-low, non-neuroendocrine | ~15-20% |
| Treatment-Emergent NEPC | Loss of AR, neuroendocrine markers | ~15-20% |
ONECUT2 (OC2) is a homeodomain transcription factor identified as a master regulator of lethal mCRPC through:
Computational modeling of 2,115 prostate cancer transcriptomes ranked OC2’s activity comparable to EZH2, a known CRPC driver [3].
Coordination of NED Pathways:
OC2 synergizes with hypoxia: It activates SMAD3, enhancing HIF1α chromatin binding and amplifying hypoxia responses in NEPC tumors [9].
CSRM617: Targeting the ONECUT2-HOX Domain:
Table 2: Molecular Features of CSRM617
| Property | Value | Significance |
|---|---|---|
| Chemical Formula | C₁₀H₁₃N₃O₅ (free); C₁₀H₁₄ClN₃O₅ (HCl salt) | HCl salt enhances solubility [5] [8] |
| Molecular Weight | 255.23 (free); 291.69 (HCl) | Optimal bioavailability |
| CAS Number | 787504-88-5 (free); 1353749-74-2 (HCl) | Compound identification |
| Biological Target | ONECUT2-HOX domain | Specific binding confirmed by SPR |
| Key Effects | ↓ PEG10, ↓ metastasis, ↑ apoptosis | Validated in xenografts |
OC2 overexpression correlates with aggressive disease and therapeutic resistance:
Inverse nuclear OC2/AR correlation in >80% of high-grade tumors [3] [4].
Driver of Treatment Resistance:
Chemotherapy: OC2-high tumors exhibit enhanced hypoxia tolerance and stemness, reducing chemo-sensitivity [6] [9].
Therapeutic Implications for CSRM617:
Table 3: ONECUT2 Expression and Clinical Outcomes Across Cancers
| Cancer Type | ONECUT2 Status | Clinical Association |
|---|---|---|
| Prostate Cancer | ↑ in mCRPC/NEPC | Poor survival, treatment resistance |
| Colorectal Cancer | ↑ in metastatic cases | Lymph node metastasis, poor prognosis |
| Ovarian Cancer | ↑ in advanced stages | EMT, invasion |
| Breast Cancer | ↓ in basal subtypes | Tumor stemness |
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: